molecular formula C19H17N3O2S3 B2976638 5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 896679-16-6

5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2976638
CAS RN: 896679-16-6
M. Wt: 415.54
InChI Key: PAOHYNLIPRBHPY-UHFFFAOYSA-N
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Description

“5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have shown potent biological applications and are used in the synthesis of several drugs .


Synthesis Analysis

The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors . For instance, bis-thiazoles were prepared by the reaction of 3-hexylthiophene with lithium 2,2,6,6-tetramethylpiperidide to give 4-hexylthiophene-2-carbaldehyde, which was then reacted with dithiooxamide .


Molecular Structure Analysis

Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The thiazole nucleus is part of the vitamin B (thiamine) structure .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their potential as anticancer agents. The presence of the thiazolo[5,4-b]pyridin-2-yl moiety is significant, as similar structures have shown efficacy against various cancer cell lines. For instance, compounds with related structures have demonstrated antiproliferative effects against leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . The compound’s ability to inhibit cancer cell growth could be attributed to its interaction with cellular targets that are crucial for tumor progression.

Antibacterial and Antifungal Properties

Thiazole cores are known to possess antibacterial and antifungal properties. This compound, with its thiazole and pyridine components, could be explored for its effectiveness against bacterial and fungal pathogens. Research indicates that thiazole analogs can serve as potent agents in combating infections, offering a promising avenue for the development of new antibiotics and antifungals .

Anti-Inflammatory and Analgesic Effects

The compound’s thiazole structure is associated with anti-inflammatory and analgesic effects. It could be investigated for its potential to reduce inflammation and pain, which is beneficial in the treatment of chronic inflammatory diseases. Thiazole derivatives have been utilized in the development of pain therapy drugs, acting as fibrinogenic receptor antagonists with antithrombotic activity .

Antiviral and Antimalarial Applications

Thiazole derivatives have shown antiviral and antimalarial activities, suggesting that this compound could be useful in the research and development of treatments for viral infections and malaria. Its structural features may allow it to interact with viral components or disrupt the life cycle of the malaria parasite, providing a basis for therapeutic interventions .

Neuroprotective and Cognitive Enhancing Potential

The compound’s ability to interact with various receptors, including adenosine receptors, suggests its potential role in neuroprotection and cognitive enhancement. Thiazole analogs can serve as ligands for neuropeptides and other neural receptors, which could be beneficial in treating neurodegenerative diseases and improving cognitive functions .

Cardiovascular Research

Thiazole derivatives have been implicated in cardiovascular research, particularly in the development of drugs for obesity, hyperlipidemia, and atherosclerotic diseases. The compound’s structural similarity to other thiazole-based molecules that exhibit antithrombotic and anti-atherosclerotic properties makes it a candidate for further exploration in this field .

Mechanism of Action

Thiazoles have shown notable pharmacological actions . For instance, they have been used in the cure of cancer . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Future Directions

Thiazoles are an adaptable heterocycle present in several drugs and have been prepared for use in cancer therapy . They have shown notable pharmacological actions, making them significant in the chemical world of compounds . This suggests that “5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” and similar compounds could have potential future applications in medicinal chemistry.

properties

IUPAC Name

5-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c1-3-14-7-9-17(25-14)27(23,24)22-15-8-6-13(11-12(15)2)18-21-16-5-4-10-20-19(16)26-18/h4-11,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOHYNLIPRBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=C(C=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

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